((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol
CAS No.: 130277-32-6
Cat. No.: VC21278247
Molecular Formula: C21H26O3Si
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130277-32-6 |
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Molecular Formula | C21H26O3Si |
Molecular Weight | 354.5 g/mol |
IUPAC Name | [(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol |
Standard InChI | InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1 |
Standard InChI Key | KBTVVVZXWWKUKA-VQTJNVASSA-N |
Isomeric SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO |
SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO |
Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is characterized by several chemical identifiers that facilitate its cataloging and reference in scientific databases. The compound is registered under CAS number 130277-32-6, providing a unique identifier within chemical databases worldwide . The IUPAC name for this compound is [(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol, offering a standardized nomenclature that describes its structural configuration precisely . Additionally, the compound is associated with the InChIKey KBTVVVZXWWKUKA-VQTJNVASSA-N, which serves as a fixed-length identifier that uniquely represents its chemical structure .
The compound is known by several synonyms in scientific literature, including:
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D-erythro-Pent-1-enitol,1,4-anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)diphenylsilyl]-
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1,4-Anhydro-2-deoxy-3-O-[(tert-butyl)diphenylsilyl]-D-erythro-pent-1-enitol
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[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol
These alternative names often reflect different approaches to describing the same chemical entity, with some emphasizing its relationship to sugar derivatives.
Structural Characteristics
The molecular structure of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol features several key components that define its chemical behavior. The compound contains a dihydrofuran ring system with specific stereochemistry at the 2 and 3 positions, denoted by the (2R,3S) configuration . This precise stereochemical arrangement is crucial for its potential applications in stereoselective synthesis.
The compound's structural formula can be represented using the SMILES notation:
CC(C)(C)Si(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO
This notation encodes the presence of:
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A tert-butyldiphenylsilyloxy (TBDPS) protecting group at the 3-position of the dihydrofuran ring
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A hydroxymethyl (CH2OH) group at the 2-position
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A dihydrofuran core structure with defined stereochemistry
The TBDPS group is a common protecting group in organic synthesis, particularly for protecting hydroxyl groups during multi-step synthetic procedures.
Precautionary Measures
Given the limited toxicological data available for ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol, standard laboratory safety protocols for handling chemical compounds with unknown toxicity should be implemented. The safety data sheet recommends specific protective equipment and handling procedures:
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Respiratory Protection: Wear NIOSH/MSHA or European Standard EN 149 approved respirator
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Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure
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Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA
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Body Protection: Wear compatible chemical-resistant clothing to prevent skin exposure
Additionally, mechanical exhaust is required in the handling area, and both safety shower and eye shower facilities should be available .
Reactivity and Stability
Chemical Stability
The TBDPS protecting group is generally stable under neutral and basic conditions but may be susceptible to cleavage under acidic conditions or in the presence of fluoride ions (such as tetrabutylammonium fluoride, TBAF). The dihydrofuran ring system typically exhibits moderate stability but may be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic catalysis.
Incompatible Materials
According to the safety data sheet, ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is incompatible with strong oxidizers . This incompatibility is consistent with many organic compounds containing oxidizable functional groups such as ethers and alcohols.
The safety data sheet recommends avoiding conditions that would bring the compound into contact with incompatible materials . Given the presence of a silyl ether group, additional incompatibilities may include:
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Strong acids, which could cleave the silyl protecting group
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Fluoride sources, which would selectively deprotect the silyl ether
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Strong reducing agents, which might affect the dihydrofuran ring
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